molecular formula C32H32N4O5 B606551 N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide CAS No. 1693731-40-6

N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide

Cat. No. B606551
M. Wt: 552.631
InChI Key: KLHOCHQJHXNKAS-UHFFFAOYSA-N
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Description

CCT251236 is an inhibitor of transcription mediated by heat shock factor 1 (Hsf1) that binds to Pirin (Ki = 28 nM) and inhibits Hsf1-mediated induction of heat shock protein 27 (Hsp27) in U2OS cells (IC50 = 19 nM). It inhibits growth of SKOV3 ovarian carcinoma cells (GI50 = 1.1 nM). CCT251236 (20 mg/kg) reduces tumor volume in an SKOV3 mouse xenograft model.
CCT251236 is a potent and orally active Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. CCT251236 is orally bioavailable and displays efficacy in a human ovarian carcinoma xenograft model. CCT251236 demonstrated excellent antiproliferative activity against the WM266.4 cell line (pGI50 = 7.92 ± 0.10, GI50 = 12 nM, n =11).

Scientific Research Applications

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and shown to possess potent cytotoxic properties against various cancer cell lines. Some compounds in this class have demonstrated IC(50) values less than 10 nM, indicating their effectiveness in inhibiting cancer cell growth (Deady et al., 2003).

  • Research on quinoline and carboxamide-based serotonin-3 (5-HT3) receptor antagonists revealed that certain compounds with these structures exhibit potent 5-HT3 receptor antagonistic activity. This is significant for developing treatments for conditions influenced by serotonin receptors (Harada et al., 1995).

  • Novel arylazothiazole disperse dyes containing selenium have been synthesized for dyeing polyester fibers. These compounds, including derivatives of quinoline carboxamide, have shown promising antioxidant, antitumor, and antimicrobial activities, making them valuable in various biomedical applications (Khalifa et al., 2015).

  • Quinoline carboxamides have been studied for their potential as inhibitors of ataxia telangiectasia mutated (ATM) kinase. This is relevant for cancer therapy, as ATM kinase plays a crucial role in DNA damage response pathways (Degorce et al., 2016).

  • The synthesis and biological activities of various quinoline derivatives, including those containing azole nuclei, have been explored. These compounds have shown potential antimicrobial activity, indicating their usefulness in developing new antimicrobial agents (Özyanik et al., 2012).

  • A study on novel quinolines carrying various moieties, such as pyridine and thiophene, has identified these compounds as potential anticancer agents. This research contributes to ongoing efforts in developing new treatments for cancer (Ghorab et al., 2016).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-(2-pyrrolidin-1-ylethoxy)quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O5/c1-21-4-8-25(33-31(37)24-6-10-28-29(19-24)40-17-16-39-28)20-27(21)35-32(38)23-5-9-26-22(18-23)7-11-30(34-26)41-15-14-36-12-2-3-13-36/h4-11,18-20H,2-3,12-17H2,1H3,(H,33,37)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHOCHQJHXNKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC5=C(C=C4)N=C(C=C5)OCCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-(2-(pyrrolidin-1-yl)ethoxy)quinoline-6-carboxamide

CAS RN

1693731-40-6
Record name N-[5-(2,3-dihydro-1,4-benzodioxine-6-amido)-2-methylphenyl]-2-[2-(pyrrolidin-1-yl)ethoxy]quinoline-6-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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